molecular formula C31H29N5 B12449590 N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine

N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine

Cat. No.: B12449590
M. Wt: 471.6 g/mol
InChI Key: AFQUNPGCFRXCEC-UHFFFAOYSA-N
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Description

4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline is a complex organic compound with a unique structure that includes both acridine and dimethylamino phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acridine derivative, followed by the introduction of the dimethylamino phenyl group through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used as a fluorescent probe for imaging and tracking biological processes.

    Industry: It can be used in the development of dyes, pigments, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A similar compound used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antiseptic properties.

    Quinacrine: An acridine derivative used as an antimalarial drug.

Uniqueness

4-[(E)-({6-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]acridin-3-yl}imino)methyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H29N5

Molecular Weight

471.6 g/mol

IUPAC Name

4-[[6-[[4-(dimethylamino)phenyl]methylideneamino]acridin-3-yl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C31H29N5/c1-35(2)28-13-5-22(6-14-28)20-32-26-11-9-24-17-25-10-12-27(19-31(25)34-30(24)18-26)33-21-23-7-15-29(16-8-23)36(3)4/h5-21H,1-4H3

InChI Key

AFQUNPGCFRXCEC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC=C(C=C5)N(C)C

Origin of Product

United States

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